Diallyl maleate (DAM) is a versatile, highly reactive trifunctional monomer featuring two terminal allyl groups and one internal cis-alkene (maleate) moiety. In industrial procurement, it is primarily sourced as a high-efficiency cross-linking agent, a reactive diluent for alkyd resins, and a critical cure-control inhibitor for platinum-catalyzed hydrosilylation. Unlike standard difunctional monomers, DAM's distinct double bonds offer differential reactivity, allowing it to participate in both step-growth and chain-growth polymerizations. This unique structural profile makes it highly valuable for formulating advanced emulsion polymers, thiol-ene photocurable resins, and silicone elastomers where precise control over network architecture, gelation kinetics, and extended pot life is strictly required [1].
Substituting diallyl maleate with common cross-linkers or its structural isomers fundamentally alters processability and curing kinetics. Replacing DAM with diallyl phthalate (DAP) or ethylene glycol dimethacrylate (EGDMA) reduces overall cross-linking efficiency in vinyl and acrylate suspensions, requiring higher monomer loadings to achieve equivalent network densities[1]. Furthermore, substituting DAM with its trans-isomer, diallyl fumarate (DAF), drastically accelerates reaction rates; DAF homopolymerizes rapidly, whereas DAM requires a thiyl-radical-mediated cis-to-trans isomerization before chain growth occurs [2]. This built-in kinetic delay is exactly what gives DAM its superior utility as a pot-life extender and cure-control additive in both thiol-ene systems and platinum-catalyzed silicones. Finally, using diethyl maleate (DEM) eliminates the terminal allyl groups, completely preventing the formation of cross-linked networks [2].
In suspension and emulsion copolymerizations, the choice of divinyl or trivinyl cross-linker dictates the final gel fraction and mechanical properties. Comparative studies demonstrate that the cross-linking efficiency of diallyl maleate (DAM) is significantly higher than that of diallyl phthalate (DAP) and ethylene glycol dimethacrylate (EGDMA) [1]. The presence of three reactive sites (two allyl, one maleate) allows DAM to form denser polymer networks at equivalent molar loadings compared to standard difunctional aromatic or methacrylic cross-linkers.
| Evidence Dimension | Cross-linking efficiency and gel fraction |
| Target Compound Data | Diallyl maleate (Higher cross-linking efficiency and gel content at equivalent loading) |
| Comparator Or Baseline | Diallyl phthalate (DAP) and EGDMA (Lower efficiency, requiring higher loadings to achieve equivalent network density) |
| Quantified Difference | DAM yields a higher gel fraction and cross-linking density than DAP/EGDMA under identical polymerization conditions. |
| Conditions | Suspension/emulsion copolymerization of vinyl chloride or acrylates. |
Procurement teams can reduce the total volume of cross-linker required in latex and resin formulations by specifying DAM over DAP.
In thiol-ene photopolymerization, the stereochemistry of the internal double bond critically impacts the curing rate. Diallyl maleate (DAM) exhibits significantly slower homopolymerization kinetics compared to its trans-isomer, diallyl fumarate (DAF) [1]. This is because DAM undergoes an isomerization-polymerization mechanism where reversible thiyl radical addition mediates the conversion of the cis-maleate to the active trans-fumarate before chain-growth can proceed [1]. This cis-trans equilibrium effectively retards the polymerization rate, allowing for delayed gelation.
| Evidence Dimension | Polymerization rate and gelation timing |
| Target Compound Data | Diallyl maleate (Slower, controlled polymerization rate due to required cis-trans isomerization) |
| Comparator Or Baseline | Diallyl fumarate (Rapid homopolymerization with fast gelation) |
| Quantified Difference | DAM dramatically slows the gelation rate on short timescales compared to DAF, shifting the network formation mechanism. |
| Conditions | Thiol-ene photopolymerization using small-molecule thiols and UV photoinitiators. |
Formulators of 3D printing (DLP) resins must select DAM over DAF when extended working times, delayed gelation, and lower shrinkage stress are critical to the manufacturing workflow.
In the formulation of heat-curable organosilicon compositions, unsaturated diesters are used to inhibit platinum group metal catalysts at room temperature. Diallyl maleate (DAM) acts as a highly effective cure-control additive that delays room-temperature curing significantly longer than diallyl fumarate (DAF)[1]. While DAF provides a faster initial cure upon heating, DAM is explicitly utilized when the primary manufacturing requirement is maximizing the bath life (pot life) of the uninhibited polymer mixture prior to thermal activation [1].
| Evidence Dimension | Room-temperature bath life (pot life) |
| Target Compound Data | Diallyl maleate (Significantly extended bath life, delaying room temperature cure) |
| Comparator Or Baseline | Diallyl fumarate (Faster initial cure, shorter bath life) |
| Quantified Difference | DAM provides a longer delay before the composition reaches 2X viscosity at room temperature compared to DAF. |
| Conditions | Platinum-catalyzed hydrosilylation of organopolysiloxanes at 25°C. |
For industrial potting and encapsulation processes, specifying DAM ensures the silicone mixture remains workable for extended periods without premature cross-linking.
DAM is the optimal cross-linker for synthesizing butyl acrylate latexes where high branching and cross-linking density are required. Its trifunctional nature allows it to outperform diallyl phthalate, making it ideal for high-performance architectural coatings and pressure-sensitive adhesives that demand superior mechanical strength and water resistance [1].
Because DAM requires a thiyl-mediated cis-trans isomerization before rapid chain-growth can occur, it is the preferred monomer for thiol-ene additive manufacturing (such as DLP printing). This kinetic delay prevents premature gelation in the resin vat, reduces shrinkage stress, and allows for dose-dependent patterning of thermomechanical properties [2].
In industrial encapsulation and potting workflows where long working times are essential, DAM is utilized as a platinum catalyst inhibitor. By delaying the room-temperature hydrosilylation reaction more effectively than fumarate alternatives, DAM ensures that complex molds can be filled without the silicone prematurely doubling in viscosity [3].
Acute Toxic;Irritant